molecular formula C7H3BrClN3O2 B3196564 4-Bromo-3-chloro-5-nitro-1H-indazole CAS No. 1000344-02-4

4-Bromo-3-chloro-5-nitro-1H-indazole

Cat. No.: B3196564
CAS No.: 1000344-02-4
M. Wt: 276.47 g/mol
InChI Key: LBOWDHGAWUAIAB-UHFFFAOYSA-N
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Description

Overview of Indazole Heterocycles in Chemical and Biological Sciences

Nitrogen-containing heterocyclic compounds are fundamental to the fields of organic and medicinal chemistry, serving as core structures for a vast array of functional molecules. nih.govpnrjournal.com Among these, the indazole scaffold, a bicyclic system comprising a fused benzene (B151609) and pyrazole (B372694) ring, has garnered significant attention from researchers. nih.govresearchgate.net Although derivatives of indazole are rarely found in nature, synthetic analogues have demonstrated a wide spectrum of pharmacological properties, making them a focal point of extensive research and development. pnrjournal.comaustinpublishinggroup.com The inherent versatility of the indazole nucleus allows for diverse substitutions, leading to a rich and varied chemical space for exploration. nih.gov

The indazole ring is a crucial building block in organic synthesis, valued for its stability and the various reactive sites it offers for functionalization. benthamdirect.comnih.gov Synthetic chemists have developed numerous methods for the construction of the indazole core, ranging from classical cyclization reactions to modern metal-catalyzed processes. nih.govnih.gov For instance, palladium-catalyzed intramolecular amination of aryl halides and cross-coupling reactions have become powerful tools for creating substituted indazoles. austinpublishinggroup.com The ability to selectively functionalize different positions of the indazole ring, such as the C3, N1, and N2 positions, makes it a versatile template for constructing complex molecular architectures. pnrjournal.com The development of efficient synthetic routes is driven by the continuous demand for novel indazole derivatives for further scientific investigation. austinpublishinggroup.com

In the realm of non-clinical medicinal chemistry research, the indazole moiety is recognized as a "privileged scaffold." researchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, thus appearing in a variety of biologically active compounds. researchgate.net Academic studies have extensively documented the diverse biological activities of indazole derivatives, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor properties. nih.govresearchgate.netnih.gov The investigation of these compounds in academic settings focuses on understanding their structure-activity relationships (SAR), mechanisms of action, and potential as lead compounds for future therapeutic development. researchgate.netnih.gov For example, certain substituted indazoles have been studied as potent inhibitors of enzymes like nitric oxide synthase and various protein kinases, which are implicated in a range of cellular processes. austinpublishinggroup.comrsc.org This extensive body of preclinical research underscores the academic importance of the indazole scaffold in the quest for new bioactive agents. pnrjournal.combenthamdirect.com

Indazole, with the chemical formula C₇H₆N₂, is also known as benzopyrazole. researchgate.netwikipedia.org Its structure consists of a pyrazole ring fused to a benzene ring. nih.gov A key feature of the indazole system is annular tautomerism, which results in the existence of different isomers based on the position of the single hydrogen atom on the nitrogen atoms of the pyrazole ring. austinpublishinggroup.comnih.gov The primary tautomeric forms are 1H-indazole and 2H-indazole. nih.gov Theoretical and experimental studies have shown that the 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govresearchgate.net

Substituted indazoles are named according to standard IUPAC nomenclature, with numbers indicating the position of substituents on the bicyclic ring. The numbering of the indazole ring system is illustrated in Figure 1.

Figure 1. Structure and numbering convention of 1H- and 2H-indazoles.

Classification is based on the nature and position of these substituents. For example, compounds can be categorized as N-substituted, C3-substituted, or with substitutions on the benzo-fused ring (positions 4, 5, 6, and 7). nih.govnih.gov

Focus on Polyhalogenated and Nitro-Substituted Indazoles

The introduction of multiple halogen atoms and nitro groups onto the indazole scaffold creates a class of compounds with distinct chemical properties. These electron-withdrawing groups significantly modulate the electronic character of the ring system, influencing its reactivity and potential as a synthetic intermediate.

Polyhalogenated and nitro-substituted indazoles are characterized by an electron-deficient aromatic system. The presence of halogens (e.g., chlorine, bromine) and a nitro group (NO₂) withdraws electron density from both the benzene and pyrazole portions of the molecule. This electronic modification has several important consequences for the compound's reactivity.

Acidity: The N-H proton in 1H-indazoles becomes more acidic, facilitating deprotonation and subsequent N-alkylation or N-acylation reactions.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the benzene ring makes it more susceptible to SₙAr reactions, where a nucleophile can displace one of the halogen atoms. The positions ortho and para to the strongly electron-withdrawing nitro group are particularly activated for such substitutions.

Directed Metalation: The substituents can direct lithiation or other metalation reactions to specific positions, enabling further targeted functionalization.

Cross-Coupling Reactions: The halogen atoms serve as synthetic handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of carbon- or nitrogen-based substituents. organic-chemistry.org

The specific arrangement of these substituents, as seen in 4-bromo, 3-chloro, and 5-nitro substitution, creates a unique reactivity profile that can be exploited by synthetic chemists to build more complex molecules. nih.govchim.it

4-Bromo-3-chloro-5-nitro-1H-indazole is a polysubstituted indazole that exemplifies the class of compounds discussed above. While extensive, dedicated research publications on this specific molecule are not prevalent in public literature, its structure places it firmly within the interest of synthetic and medicinal chemistry research as a potentially valuable building block. chemicalbook.combldpharm.com Its chemical identity is confirmed by its CAS Number: 1000344-02-4. chemicalbook.com

The combination of a bromine atom at position 4, a chlorine atom at position 3, and a nitro group at position 5 makes it a highly functionalized and electron-deficient scaffold. Researchers in organic synthesis would recognize this compound as a versatile intermediate. Each substituent offers a potential site for modification:

The C3-chloro group can be a site for nucleophilic substitution.

The C4-bromo group is a prime handle for various metal-catalyzed cross-coupling reactions.

The C5-nitro group strongly activates the ring for SₙAr reactions and can also be chemically reduced to an amino group, which opens up another avenue for derivatization.

The N1-proton can be removed to allow for N-substitution.

Therefore, this compound represents a synthetic platform from which a library of more complex and diverse indazole derivatives could be constructed for screening in various biological assays, in line with the academic pursuit of novel bioactive molecules.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1000344-02-4 chemicalbook.com
Molecular Formula C₇H₃BrClN₃O₂
Molecular Weight 292.48 g/mol
Appearance Solid (form may vary)
SMILES O=N+[O-]
InChI Key Not readily available

Review of Current Research Landscape and Emerging Trends

The current research landscape in substituted indazole chemistry is dynamic and expanding, with a strong focus on the development of novel synthetic methodologies and the exploration of new therapeutic applications. Academic research continues to uncover the potential of this versatile scaffold, leading to significant advancements in drug discovery and materials science.

A major trend in the synthesis of substituted indazoles is the development of more efficient and regioselective reactions. nih.gov Historically, the synthesis of specific N-substituted indazoles could be challenging, often resulting in mixtures of N1 and N2 isomers. beilstein-journals.org Recent research has focused on methodologies that provide greater control over the regioselectivity of N-alkylation and N-arylation, which is crucial for defining the structure-activity relationship (SAR) of new compounds. nih.govbeilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions and intramolecular amination of aryl halides have emerged as powerful tools for constructing a wide variety of substituted indazoles. austinpublishinggroup.com Furthermore, innovative approaches such as the [3 + 2] annulation of arynes with hydrazones are providing access to diverse 3-substituted and 1,3-disubstituted indazoles under mild conditions. acs.org

In the realm of medicinal chemistry, substituted indazoles are at the forefront of research into targeted therapies, particularly in oncology. A significant number of indazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.gov For example, compounds containing the 3-aminoindazole moiety have shown potent inhibitory activity against enzymes like anaplastic lymphoma kinase (ALK), a key target in certain types of cancer. nih.govmdpi.com The development of multi-kinase inhibitors based on the indazole scaffold is also an active area of investigation, aiming to overcome drug resistance and improve therapeutic outcomes. nih.gov

Beyond cancer, the exploration of substituted indazoles for other therapeutic areas is a growing trend. Researchers are investigating their potential as inhibitors of c-Jun N-terminal kinase 3 (JNK3) for the treatment of neurodegenerative diseases, with studies focusing on developing brain-penetrant and orally bioavailable compounds. nih.gov Additionally, the antimicrobial and antiprotozoal activities of substituted indazoles are being explored, with some derivatives showing promising activity against various pathogens. nih.govresearchgate.net For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial properties. nih.govtaylorandfrancis.com

The table below summarizes some recent research findings on the biological activities of various substituted indazoles, highlighting the diversity of their therapeutic potential.

Compound ClassBiological Target/ActivityResearch Focus
3-Aminoindazole DerivativesAnaplastic Lymphoma Kinase (ALK)Potent and selective inhibition for cancer therapy. nih.govmdpi.com
N-Aromatic Substituted Indazolesc-Jun N-terminal kinase 3 (JNK3)Development of brain-penetrant inhibitors for neurodegenerative diseases. nih.gov
3-Chloro-6-nitro-1H-indazole DerivativesAntileishmanialSynthesis and evaluation against Leishmania species. nih.govtaylorandfrancis.com
General Substituted IndazolesMulti-kinase InhibitionTargeting multiple kinases to combat drug resistance in cancer. nih.gov
4-Substituted-1H-indazole DerivativesG protein-coupled receptor kinase 2 (GRK2)Discovery of selective inhibitors for potential cardiovascular applications. nih.gov

Emerging trends also include the use of computational methods, such as molecular docking and density functional theory (DFT) calculations, to guide the design and synthesis of new indazole derivatives with desired properties. beilstein-journals.orgnih.gov These in silico approaches help in understanding the binding modes of indazole-based inhibitors with their target proteins and in predicting the regioselectivity of synthetic reactions. beilstein-journals.orgnih.gov The continued integration of synthetic chemistry, medicinal chemistry, and computational modeling is expected to accelerate the discovery of novel substituted indazoles with significant scientific and therapeutic impact.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-5-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-6-4(12(13)14)2-1-3-5(6)7(9)11-10-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOWDHGAWUAIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 3 Chloro 5 Nitro 1h Indazole and Its Analogues

De Novo Synthesis Strategies for Indazole Ring Systems

The formation of the indazole ring system from acyclic or other heterocyclic precursors is a cornerstone of its synthetic chemistry. These strategies often provide a high degree of control over the substitution pattern of the final product by incorporating the desired substituents into the starting materials.

Cyclization Reactions for Indazole Formation

A variety of cyclization reactions have been developed to construct the indazole core, each with its own advantages in terms of substrate scope, reaction conditions, and regioselectivity.

Cyclization reactions involving hydrazones are a classic and widely used method for indazole synthesis. These reactions typically proceed through the formation of a C-N or N-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) ring. For instance, the palladium-catalyzed intramolecular amination of N-tosylhydrazones can be employed to form the indazole skeleton. researchgate.net Similarly, the reaction of arynes with N-tosylhydrazones or N-aryl/alkylhydrazones provides a versatile route to 3-substituted and 1,3-disubstituted indazoles, respectively. researchgate.net The reaction conditions can be tuned to favor the desired product, often operating under mild conditions. researchgate.net

Another prominent hydrazone-based method is the Fischer indole (B1671886) synthesis, which, under certain conditions, can be adapted for indazole synthesis. More direct methods involve the cyclization of hydrazones derived from o-haloaryl carbonyl compounds. For example, an efficient route to substituted 1-aryl-1H-indazoles involves the preparation of arylhydrazones, followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure. nih.gov This approach has been successfully applied to the synthesis of 1-aryl-5-nitro-1H-indazoles. nih.govpressbooks.pub

The Davis-Beirut reaction is another powerful tool that utilizes the in-situ generation of a nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization to yield 2H-indazoles. nih.govwikipedia.orgnih.govresearchgate.net This reaction is notable for its use of readily available starting materials and its tolerance for a range of functional groups. wikipedia.orgnih.gov

Reaction Type Starting Materials Key Features Representative Products
Palladium-Catalyzed Cyclization N-TosylhydrazonesIntramolecular C-H amination3-Substituted-1H-indazoles
Aryne Cycloaddition Arynes, Hydrazones[3+2] annulation1,3-Disubstituted-1H-indazoles
SNAr Cyclization o-HaloarylhydrazonesBase-mediated ring closure1-Aryl-5-nitro-1H-indazoles
Davis-Beirut Reaction o-NitrobenzylaminesN-N bond formation via nitroso intermediate2H-Indazoles and derivatives

Transition metals play a pivotal role in modern organic synthesis, and the construction of the indazole ring is no exception. Catalysts based on palladium, copper, and rhodium have been extensively used to facilitate C-H activation, C-N bond formation, and other key steps in indazole synthesis.

Rhodium and copper co-catalyzed reactions, for example, enable the sequential C-H bond activation and intramolecular annulation of imidates with nitrosobenzenes to afford 1H-indazoles. acs.org Similarly, rhodium catalysis can be used for the C-H functionalization and cyclization of azobenzenes with alkenes or aldehydes to produce various indazole derivatives. acs.org

Copper-catalyzed methods are also prevalent. For instance, the copper-catalyzed intramolecular N-N bond formation in N-aryl-imines derived from 2-azidobenzaldehyde (B97285) provides a route to multi-substituted 2-aryl-2H-indazoles. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, is another efficient method for synthesizing 2H-indazoles. mdpi.com

The following table summarizes some key transition metal-catalyzed approaches to indazole synthesis:

Catalyst System Starting Materials Reaction Type Key Advantages
Rh(III)/Cu(II) Imidates, NitrosobenzenesC-H activation/annulationGood functional group tolerance
Rh(III) Azobenzenes, Alkenes/AldehydesC-H functionalization/cyclizationAccess to diverse substitution patterns
Cu(I) 2-Azidobenzaldehyde, AnilinesIntramolecular aminationFormation of 2-aryl-2H-indazoles
Cu2O-NP 2-Bromobenzaldehydes, Amines, NaN3One-pot, three-component reactionUse of a green solvent (PEG)

While transition metal catalysis is powerful, metal-free synthetic methods are gaining increasing attention due to their cost-effectiveness and reduced environmental impact. Several metal-free strategies for indazole synthesis have been developed.

One such method involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives in a one-pot process that is mild, operationally simple, and tolerant of various functional groups. libretexts.org Another approach is the [3+2] cycloaddition of arynes with diazo compounds, which can be generated in situ from N-tosylhydrazones, to yield 3-substituted indazoles. libretexts.org Furthermore, an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines provides access to all three tautomeric forms of indazoles. organic-chemistry.orgnih.gov

The synthesis of indazoles can also be achieved through the rearrangement of other heterocyclic systems. While less common, these methods can provide unique pathways to specific indazole derivatives. For example, certain substituted pyrazoles can undergo rearrangement to form the indazole skeleton under appropriate conditions.

Strategies for Regioselective Introduction of Halogen and Nitro Substituents

The synthesis of a specifically substituted indazole like 4-bromo-3-chloro-5-nitro-1H-indazole often requires a carefully planned sequence of reactions to introduce the substituents at the desired positions. This can be achieved either by starting with a pre-functionalized benzene derivative that is then cyclized to the indazole, or by the direct and regioselective functionalization of the indazole ring itself.

Given the substitution pattern of the target molecule, a plausible synthetic approach would involve the cyclization of a highly substituted o-toluidine (B26562) derivative. For example, a compound like 2-methyl-3-chloro-4-bromo-5-nitroaniline could serve as a key precursor. The synthesis of such a polysubstituted aniline (B41778) would rely on the careful application of electrophilic aromatic substitution reactions, taking into account the directing effects of the substituents present at each stage. pressbooks.publumenlearning.comunizin.orglibretexts.orgorganicchemistrytutor.com

The amino group of an aniline is a strong activating, ortho-, para-director. To control the regioselectivity of subsequent substitutions, it is often protected as an acetanilide, which is still an ortho-, para-director but less activating. Halogens are deactivating but ortho-, para-directing, while the nitro group is a strong deactivating, meta-director. lumenlearning.comorganicchemistrytutor.com

A potential synthetic sequence for a key intermediate could involve:

Nitration of an appropriate chloro-bromotoluene.

Reduction of the nitro group to an amine.

Diazotization of the resulting polysubstituted aniline followed by intramolecular cyclization to form the indazole ring. This is a well-established method for indazole synthesis. researchgate.netgoogle.com

Direct halogenation and nitration of the indazole ring are also possible. The regioselectivity of these reactions is influenced by the existing substituents and the reaction conditions. For instance, the nitration of an indazole often occurs at the 5- or 7-positions, depending on the other groups present on the ring. mdpi.com Halogenation can be directed to various positions, and specific reagents and conditions can be used to achieve the desired regioselectivity. acs.org For example, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively. acs.org

The following table provides examples of regioselective functionalization relevant to the synthesis of the target compound:

Reaction Substrate Reagents Position of Substitution Reference
Bromination 2-NitroanilineNaBr, CuSO4·5H2O, Na2S2O84-position acs.org
Chlorination 2-MethylanilineCuCl2 in ionic liquid4-position wikipedia.orgnih.gov
Nitration 2-Amino-5-bromopyridineHNO3, H2SO43-position orgsyn.org
Regioselective Bromination and Chlorination

The precise installation of halogen atoms on the indazole ring is a critical step in the synthesis of halogenated indazoles. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the substituents already present on the ring.

An efficient, metal-free method for the direct C–H halogenation of 2H-indazoles utilizes N-halosuccinimides (NXS). nih.gov By employing reagents like N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination, a high degree of regioselectivity can be achieved. nih.gov The synthesis of mono-, poly-, and even hetero-halogenated indazoles is possible by carefully adjusting the reaction conditions, such as the solvent and temperature. nih.gov For instance, mono-halogenation has been successfully performed in environmentally friendly solvents like water. nih.gov

In the context of synthesizing specific isomers, such as those needed for complex molecules, the order of operations is crucial. For example, in a route toward 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV drug Lenacapavir, researchers started with 2,6-dichlorobenzonitrile (B3417380). nih.gov A regioselective bromination was achieved using N-bromosuccinimide (NBS), which was identified as the optimal reagent over elemental bromine (Br₂) to avoid hydrolysis of the nitrile group to an amide. nih.gov Subsequent cyclization with hydrazine (B178648) hydrate (B1144303) then forms the desired indazole ring. nih.gov This highlights a strategy where halogenation precedes the formation of the heterocyclic ring. Conversely, attempts to directly brominate 4-chloro-1H-indazol-3-amine resulted in the formation of an undesired regioisomer as the major product. nih.gov

Table 1: Selected Conditions for Regioselective Halogenation of Indazoles

SubstrateReagentSolventConditionsProductYieldSource
2-Phenyl-2H-indazoleNBS (1.0 equiv.)-25 °C3-Bromo-2-phenyl-2H-indazoleHigh nih.gov
2,6-DichlorobenzonitrileNBS (1.2 equiv.)96% H₂SO₄12 °C3-Bromo-2,6-dichlorobenzonitrile75% nih.gov
2,6-DichlorobenzonitrileBr₂ (2 equiv.)96% H₂SO₄100 °C3-Bromo-2,6-dichlorobenzamide97% nih.gov
Nitration Methodologies

The introduction of a nitro group onto the indazole scaffold is a key transformation for accessing nitroindazole derivatives. These compounds are valuable intermediates in medicinal chemistry, partly because the nitro group can be reduced to a versatile amino group. smolecule.com

A common method for nitration involves using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. smolecule.com This standard electrophilic aromatic substitution approach has been used for the synthesis of compounds like 3-Bromo-6-chloro-4-nitro-1H-indazole. smolecule.com

Alternative pathways to nitroindazoles involve the cyclization of appropriately substituted precursors. For instance, 5-nitro-1H-indazole can be synthesized from 2-methyl-4-nitroaniline (B30703) via diazotization with sodium nitrite (B80452) in acetic acid, followed by intramolecular cyclization. chemicalbook.com Similarly, substituted indazoles, including chloroindazoles and nitroindazoles, can be prepared from substituted 2-methyl-o-toluidines through nitrosation with an alkyl nitrite or nitrogen oxides, followed by ring closure. google.com This process often involves an acetylated intermediate which is subsequently hydrolyzed. google.com

Functional Group Transformations on Existing Indazole Scaffolds

Once a substituted indazole core is formed, further diversification can be achieved by modifying the existing functional groups.

Modification of Pre-existing Indazole Cores

The indazole ring system is amenable to a wide range of functionalization reactions. nih.gov The nitrogen atoms of the pyrazole ring can be readily alkylated or acylated. nih.govbeilstein-journals.org Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, with the ratio depending on the specific reaction conditions and substituents. beilstein-journals.org However, selective N1-alkylation has been achieved through a two-step process involving enamine condensation with an aldehyde followed by hydrogenation. rsc.org

The carbon atoms of the indazole skeleton, particularly the C3 position, can also be functionalized. chim.it Halogenation at C3 provides a useful handle for subsequent metal-catalyzed cross-coupling reactions. chim.it Other functional groups, including sulfonyl and selenyl groups, can also be introduced at this position through methods like electrochemical sulfonylation. chim.it

Nucleophilic Substitution Reactions of Halogenated Indazoles

The halogen atoms on a nitro-substituted indazole ring are potential sites for nucleophilic substitution, a reaction often activated by the electron-withdrawing nature of the nitro group. quora.com In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, such as a halide. quora.comnih.gov The nitro group is a strong activating group, particularly when positioned ortho or para to the leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

In a molecule like this compound, both the bromine at C4 and the chlorine at C3 are ortho to the nitro group at C5. This positioning activates both halogens for potential nucleophilic displacement. Studies on related halogenated nitro-azoles, such as 1-benzyl-5-bromo-4-nitroimidazole, show that the bromine atom can be displaced by nucleophiles. rsc.org In other systems, like 3-substituted 4-RSO₂-6-nitro-1-phenyl-1H-indazoles, nucleophilic attack by phenylthiolate results in the substitution of the sulfonyl group at C4, while the nitro group at C6 remains intact. researchgate.net This indicates that the relative reactivity of leaving groups can be highly specific to the substrate and the nucleophile.

Reduction of Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in the synthesis of indazole-based compounds, opening pathways to a vast array of derivatives. beilstein-journals.org This conversion can be achieved using various reagents and conditions, with the choice often depending on the presence of other sensitive functional groups in the molecule.

A highly effective and chemoselective method for reducing aromatic nitro compounds involves the use of iron powder in the presence of an acid, such as hydrochloric acid, in a process known as the Béchamp reduction. youtube.com This method is tolerant of many other functional groups, including halogens and esters, making it suitable for complex molecules like halogenated nitroindazoles. youtube.com An alternative system using iron powder with calcium chloride in an ethanol-water mixture also provides an efficient and mild reduction of nitroarenes with high yields and short reaction times. organic-chemistry.org

Other established methods include catalytic hydrogenation over a palladium catalyst (Pd/C) and the use of stannous chloride (SnCl₂) in an acidic alcoholic solution. researchgate.netscispace.com Catalytic hydrogenation smoothly reduces nitroindazoles, while SnCl₂ is also effective, though it can sometimes lead to chlorinated byproducts depending on the conditions. nih.govresearchgate.net

Table 2: Comparison of Reagents for Nitro Group Reduction

Reagent SystemTypical ConditionsAdvantagesPotential IssuesSource
Fe powder / HClMethanol, RefluxHigh tolerance for other functional groups (e.g., halogens, esters).Requires acidic conditions. youtube.com
Fe powder / CaCl₂Ethanol (B145695)/Water, 60°CMild conditions, short reaction times, high yields.- organic-chemistry.org
SnCl₂ / AcidEthanol/Water, RefluxEffective for reducing nitro groups on various heterocycles.Can be less clean than iron-based methods. nih.govscispace.com
Catalytic Hydrogenation (e.g., Pd/C)H₂ gas, Various solventsClean reaction, high yields.May reduce other functional groups (dehalogenation). researchgate.net
Hydrazine / Pd/CWaterCatalytic transfer hydrogenation avoids handling H₂ gas.Hydrazine is toxic. scispace.com

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis has introduced a variety of advanced techniques for the construction and functionalization of the indazole scaffold. These methods often provide higher efficiency, better regioselectivity, and broader functional group tolerance compared to classical approaches.

Transition-metal catalysis is a cornerstone of modern indazole synthesis. nih.gov For example, rhodium(III)-catalyzed C-H activation and intramolecular annulation reactions have been developed to construct 3-acyl-2H-indazoles from azoxy compounds and diazoesters. nih.gov Similarly, copper/palladium-catalyzed reactions of 2-alkynyl-azobenzenes provide access to 2H-indazoles. nih.gov

One-pot procedures that combine multiple synthetic steps without isolating intermediates offer significant advantages in terms of efficiency and sustainability. A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine derivatives provides a simple and mild route to indazoles with broad functional group tolerance. organic-chemistry.org Another innovative approach is the use of electrochemistry for the selective N1-acylation of indazoles, which proceeds by reducing the indazole to its anion followed by reaction with an acid anhydride. organic-chemistry.org These advanced methodologies continue to expand the toolkit available for synthesizing complex and functionally diverse indazole derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. chemscene.comheteroletters.org This methodology is particularly advantageous for the synthesis of heterocyclic compounds, including indazoles. nih.gov

The application of microwave irradiation can significantly enhance the efficiency of key steps in indazole synthesis, such as condensation and cyclization reactions. For instance, the synthesis of indazole derivatives has been achieved by the microwave-assisted condensation of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes, followed by intramolecular cyclization. heteroletters.org In a reported procedure, a mixture of the reactants in ethanol was irradiated under 50 W of microwave power at 80°C, drastically reducing the reaction time from several hours to just a few minutes. heteroletters.org

While a specific microwave-assisted protocol for this compound is not extensively documented, a plausible route can be inferred from the synthesis of analogous compounds. For example, the synthesis of various imidazole (B134444) derivatives has been successfully carried out using a sequential, two-step, one-pot multicomponent reaction under microwave irradiation, highlighting the utility of this technology for complex heterocyclic systems. nih.gov A potential microwave-assisted approach for the target molecule could involve the cyclization of a suitably substituted precursor, where the microwave energy would facilitate the ring-closure step. The synthesis of 3-bromo-5-nitro-1H-indazole has been reported via the bromination of 5-nitro-1H-indazole, a reaction that could potentially be optimized under microwave conditions to improve efficiency and yield. nih.gov

The following table summarizes examples of microwave-assisted synthesis for related heterocyclic compounds, demonstrating the general applicability and advantages of this technique.

ProductReactantsSolventConditionsTimeYieldReference
Indazole derivativesPhenyl hydrazine derivatives, Substituted salicylaldehydesEthanol80°C, 50W35 minModerate to High heteroletters.org
Imidazo[1,2-a]pyrimidine containing imidazolesImidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetateEthanol100°C, 200W60-80 min46-80% nih.gov

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that minimize the number of sequential operations, purifications, and solvent usage, thereby aligning with the principles of green chemistry. jocpr.com These approaches are well-suited for the construction of complex molecular architectures like that of this compound from simple starting materials in a single synthetic operation.

Several one-pot methodologies have been developed for the synthesis of the indazole core and related heterocycles. A notable example is the synthesis of 2H-indazoles from functionalized 2-nitrobenzaldehydes and primary amines via a phospholene-mediated reductive cyclization. nih.gov This one-pot strategy allows for the regioselective construction of the indazole scaffold in good to excellent yields. nih.gov Another versatile one-pot method involves the reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates, proceeding through an aryne annulation to afford 1-alkyl-1H-indazoles. nih.gov This protocol tolerates a range of functional groups, which is a desirable feature for the synthesis of highly substituted indazoles. nih.gov

The construction of the 1H-indazole skeleton can also be achieved through a [3+2] annulation of arynes with hydrazones. acs.org This approach can lead to either 3-substituted or 1,3-disubstituted indazoles depending on the reaction conditions and the nature of the hydrazone used. acs.org

For the synthesis of a polysubstituted indazole like this compound, a multi-component approach could, in principle, involve the condensation of a polysubstituted phenylhydrazine with a suitable carbonyl compound or its equivalent, followed by in-situ cyclization and aromatization. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile demonstrates a two-step sequence involving regioselective bromination followed by cyclization with hydrazine. nih.gov A one-pot adaptation of such a sequence could potentially streamline the synthesis.

The table below presents examples of one-pot and multi-component reactions for the synthesis of indazoles and related heterocycles.

ProductReaction TypeKey ReactantsCatalyst/ReagentYieldReference
2H-IndazolesOne-pot reductive cyclization2-Nitrobenzaldehydes, Primary aminesPhospholene oxide, SilanesGood to Excellent nih.gov
1-Alkyl-1H-indazolesOne-pot aryne annulation1,1-Dialkylhydrazones, o-(trimethylsilyl)aryl triflatesNCS or Ac₂O32-78% nih.gov
3-Substituted indazoles[3+2] AnnulationN-Tosylhydrazones, Arynes-Good acs.org
BenzimidazolesThree-component domino reactionBenzo-1,2-quinone, Aldehydes, Ammonium acetateFe(III) porphyrinHigh nih.gov

Catalyst Development and Recyclability Studies

Copper and palladium catalysts are commonly employed in the synthesis of indazoles, particularly in cross-coupling reactions to form C-N and C-C bonds. organic-chemistry.org For instance, the synthesis of substituted 3-aminoindazoles can be achieved through a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives. organic-chemistry.org Similarly, palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence offers a route to 3-aminoindazoles from 2-bromobenzonitriles. organic-chemistry.org

A key focus in modern catalysis is the development of heterogeneous and recyclable catalysts to minimize cost and environmental impact. bohrium.comresearchgate.net This can be achieved by immobilizing homogeneous catalysts on solid supports such as polymers, metal oxides, or carbon-based materials like carbon nanotubes (CNTs) and graphene oxide. bohrium.comresearchgate.net These supported catalysts can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity. bohrium.com For example, magnetic nanofibers confined within CNTs have been used as a recyclable catalyst for the synthesis of benzimidazoles. bohrium.com

Zeolites, with their well-defined porous structures and tunable acidity, are also promising as recyclable catalysts for heterocyclic synthesis. researchgate.net They can act as solid acid catalysts, promoting cyclization and dehydration steps in the formation of indazoles and other N-heterocycles. researchgate.net

While specific catalyst development for the direct synthesis of this compound is not widely reported, the principles of catalyst design and recyclability are broadly applicable. A potential catalytic approach could involve a copper- or palladium-catalyzed cyclization of a pre-functionalized aromatic precursor. The development of a recyclable version of such a catalyst would involve its immobilization on a suitable solid support, thereby enhancing the sustainability of the synthetic process.

Catalyst TypeApplication in Heterocycle SynthesisAdvantagesReference
Carbon Nanotube-supported catalystsSynthesis of fused heterocyles, dihydropyridines, pyransHighly efficient, heterogeneous, reusable bohrium.com
Magnetic Nanofiber catalystsSynthesis of benzimidazolesRecyclable with no external additives, high turnover numbers bohrium.com
Graphene Oxide-based catalystsSynthesis of spiro[isoindoline-1,2′-quinazoline]-3,4′(3′H)-dionesReusable, non-toxic, high yields, short reaction times mdpi.com
Zeolite-based catalystsSynthesis of various N-heterocyclesHighly active, brilliant catalysts, variable acidity researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Chloro 5 Nitro 1h Indazole

Reactivity Profiles of Halogen and Nitro Groups

The benzene (B151609) portion of the indazole ring is heavily substituted with electron-withdrawing groups, which profoundly influences the reactivity of the attached halogen atoms and the nitro moiety.

Nucleophilic Displacement Reactions at Halogenated Centers

The indazole ring, substituted with a powerful electron-withdrawing nitro group, is highly activated for nucleophilic aromatic substitution (SNAr) reactions. This reaction pathway allows for the displacement of the halogen atoms by a variety of nucleophiles. The general mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group (halide).

The efficiency and regioselectivity of SNAr are dictated by the position of the electron-withdrawing groups relative to the leaving group. For 4-Bromo-3-chloro-5-nitro-1H-indazole, the nitro group at the C5 position exerts a strong activating effect (via resonance and induction) on the substituents at the ortho (C4) and para (C6) positions.

Reactivity of C4-Bromo: The bromine atom at the C4 position is ortho to the C5-nitro group. This positioning allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, making the C4 position highly susceptible to nucleophilic attack.

Reactivity of C3-Chloro: The chlorine atom at the C3 position is meta to the C5-nitro group. Consequently, the negative charge of the intermediate formed upon nucleophilic attack at C3 cannot be delocalized onto the nitro group through resonance. This lack of stabilization renders the C3-chloro substituent significantly less reactive towards SNAr compared to the C4-bromo group.

Therefore, nucleophilic displacement is expected to occur selectively at the C4 position, replacing the bromine atom. A variety of nucleophiles can be employed in this transformation.

NucleophileReagent ExampleExpected Product at C4
AlkoxideSodium methoxide (NaOMe)4-Methoxy-3-chloro-5-nitro-1H-indazole
AmineAmmonia (NH₃), Piperidine (B6355638)4-Amino-3-chloro-5-nitro-1H-indazole
ThiolateSodium thiophenoxide (NaSPh)4-(Phenylthio)-3-chloro-5-nitro-1H-indazole
HydroxidePotassium hydroxide (KOH)3-Chloro-5-nitro-1H-indazol-4-ol

Reactions Involving the Nitro Moiety (e.g., Reductions, Reactivity in Biological Systems)

The nitro group at C5 is a key functional handle that can undergo several important transformations, most notably reduction to an amino group. This conversion dramatically alters the electronic properties of the molecule, turning a strongly electron-withdrawing group into a versatile electron-donating group, and opening up new avenues for further functionalization.

Chemical Reduction: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Various methods can achieve this, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups.

Reagent/MethodConditionsOutcomeNotes
Catalytic HydrogenationH₂, Pd/C or Raney NickelReduction to 5-amino groupMay also cause dehalogenation (C-Br, C-Cl bonds can be cleaved). Raney Nickel is sometimes preferred to minimize dehalogenation. libretexts.org
Metal/Acid ReductionFe/HCl, Sn/HCl, Zn/AcOHReduction to 5-amino groupClassic and robust methods; generally tolerant of aryl halides.
Stannous Chloride (SnCl₂)SnCl₂·2H₂O in EtOH or EtOAcChemoselective reduction to 5-amino groupA mild and often preferred method for selectively reducing nitro groups in the presence of sensitive functionalities. Current time information in Pasuruan, ID.

Reactivity in Biological Systems: In biological contexts, nitroaromatic compounds are often metabolized via reduction. semanticscholar.orgsid.ir Bacterial nitroreductases, a class of flavoenzymes, can reduce the nitro group sequentially to nitroso, hydroxylamino, and finally amino derivatives. nrochemistry.comwikipedia.org This reductive metabolism is crucial for both the detoxification of these compounds in the environment and, in some cases, the activation of nitro-based prodrugs. wikipedia.orgmasterorganicchemistry.com The reduction typically occurs under anaerobic conditions, where the nitro group acts as an electron acceptor. semanticscholar.org The resulting aminoindazoles have significantly different biological profiles and chemical reactivity compared to their nitro-containing precursors.

Transformations at the Indazole Heterocycle

Electrophilic and Nucleophilic Attacks on the Ring System

The reactivity of the indazole core towards electrophiles and nucleophiles is heavily influenced by its substituents.

Electrophilic Attack: The benzene ring of this compound is severely deactivated towards electrophilic aromatic substitution due to the combined electron-withdrawing effects of the nitro, bromo, and chloro groups. nih.gov Therefore, reactions like nitration, halogenation, or Friedel-Crafts are highly unlikely to occur on the six-membered ring.

The pyrazole (B372694) ring, however, remains a potential site for electrophilic attack, particularly at the C3 position in unsubstituted indazoles. However, in this specific molecule, the C3 position is already occupied by a chlorine atom. Electrophilic attack on the nitrogen atoms is more plausible, as seen in N-alkylation reactions (see section 3.2.3). Certain electrophilic substitutions, such as the Vilsmeier-Haack reaction (formylation), have been reported to occur at the C3 position of other substituted indazoles like 5-nitro-1H-indazole, indicating that under forcing conditions, C-H functionalization of the pyrazole ring is possible if the position is unsubstituted. mdpi.com

Nucleophilic Attack: As discussed in section 3.1.1, the benzene ring is highly activated for SNAr at the C4 position. Nucleophilic attack on the heterocyclic pyrazole ring is less common but can be induced in certain contexts, though it is not a primary mode of reactivity for this compound.

Intramolecular Cyclization Pathways leading to Fused Systems

This compound can serve as a valuable scaffold for the synthesis of more complex, fused heterocyclic systems. The key strategy typically involves the chemical modification of one of the existing substituents to introduce a reactive handle that can participate in an intramolecular cyclization.

A highly effective approach involves the reduction of the C5-nitro group to a C5-amino group. The resulting 5-amino-4-bromo-3-chloro-1H-indazole features a nucleophilic amino group that can be used to build new rings. For instance, the amino group can be acylated with a bifunctional reagent, followed by an intramolecular cyclization reaction (e.g., a nucleophilic substitution or a metal-catalyzed cross-coupling) to form a third ring fused to the indazole core.

Hypothetical Pathway to a Fused System:

Reduction: this compound is reduced (e.g., with SnCl₂) to yield 5-amino-4-bromo-3-chloro-1H-indazole.

Acylation: The amino group is acylated with a molecule containing a suitable leaving group, such as 2-chlorobenzoyl chloride, to form an amide intermediate.

Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, for example, a copper- or palladium-catalyzed Ullmann or Buchwald-Hartwig coupling, where the amide N-H displaces the bromine atom at C4. This would lead to the formation of a complex fused polycyclic system.

Such strategies are instrumental in building libraries of complex molecules for applications in medicinal chemistry and materials science. ijpcbs.com

N-Alkylation and N-Substitution Reactions of the 1H-Indazole Moiety

The N-H proton of the 1H-indazole is acidic and can be readily removed by a base, allowing for substitution at the nitrogen atom. A critical aspect of indazole chemistry is the regioselectivity of this reaction, as alkylation can occur at either the N1 or N2 position, leading to two different constitutional isomers.

The outcome of N-alkylation is governed by a combination of factors:

Steric Hindrance: Bulky substituents at the C7 position can sterically hinder attack at the adjacent N1 position, favoring substitution at N2.

Electronic Effects: The electronic nature of substituents on the indazole ring influences the relative nucleophilicity of N1 and N2. Electron-withdrawing groups can significantly impact the N1/N2 ratio.

Reaction Conditions: The choice of base, solvent, and alkylating agent can also control the regioselectivity.

For this compound, the C4-bromo and C5-nitro groups are expected to exert a significant electronic influence. Studies on similarly substituted indazoles have shown that strong electron-withdrawing groups on the benzene ring can direct alkylation. For example, a nitro or carboxylate group at the C7 position has been shown to confer excellent N2 regioselectivity. ijpcbs.com While this compound lacks a C7 substituent, the powerful electron-withdrawing nature of the C4 and C5 substituents will influence the charge distribution in the indazolide anion, making the regiochemical outcome sensitive to the specific reaction conditions used. nih.gov Generally, direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-substituted products. nih.gov

Reaction ConditionAlkylating AgentPotential OutcomeControlling Factors
NaH in THFAlkyl bromide (e.g., CH₃I)Mixture of N1- and N2-methyl isomers; ratio depends on electronic effects.Sodium hydride (NaH) in tetrahydrofuran (THF) is a common condition that often favors the thermodynamically more stable N1 isomer, but electronic effects can override this. ijpcbs.com
K₂CO₃ in DMFBenzyl bromideMixture of N1- and N2-benzyl isomers.Potassium carbonate in dimethylformamide (DMF) is another standard condition that frequently yields mixtures.
Cs₂CO₃ in dioxaneAlkyl tosylatesCan provide high regioselectivity, potentially favoring the N1 isomer through chelation mechanisms with certain substrates. nih.govThe choice of a cesium salt can influence the regioselectivity. nih.gov
Regioselectivity (N1 vs. N2) Studies

The N-substitution of 1H-indazoles, such as alkylation, typically results in a mixture of N1 and N2 isomers, and achieving regioselectivity is a common synthetic challenge. beilstein-journals.orgnih.gov The position of substitution is influenced by a delicate balance of steric hindrance, electronic effects, and reaction conditions (e.g., solvent, base, counterion).

The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org Computational and experimental studies have shown that the 1H-tautomer is generally the more thermodynamically stable form. beilstein-journals.orgbeilstein-journals.org Deprotonation with a base generates a resonance-stabilized indazolide anion, which can then be attacked by an electrophile at either nitrogen atom.

For this compound, the regioselectivity of N-substitution is influenced by:

Steric Effects : The chloro substituent at the C3 position, adjacent to the N2 atom, can exert steric hindrance. This may disfavor the approach of bulky electrophiles to the N2 position, leading to a preference for substitution at the less hindered N1 position.

Reaction Conditions : The choice of base, solvent, and counterion plays a critical role. In studies on the similarly substituted methyl 5-bromo-1H-indazole-3-carboxylate, it was demonstrated that different reaction conditions could lead to varying ratios of N1 and N2 products. beilstein-journals.org For example, the use of certain metal cations, like Cs+, has been shown in related systems to promote N1-alkylation through a chelation mechanism involving the N2 atom and a C3 substituent. beilstein-journals.org

Density Functional Theory (DFT) calculations on analogous systems, such as methyl 5-bromo-1H-indazole-3-carboxylate, have been used to predict regioselectivity by calculating the partial charges and Fukui indices on the nitrogen atoms, which correlate with their nucleophilicity. beilstein-journals.orgnih.gov Similar computational studies would be necessary to definitively predict the N1 vs. N2 selectivity for this compound.

Kinetic and Thermodynamic Control in N-Substitution

The ratio of N1 and N2 substituted products in indazole alkylation can often be controlled by manipulating the reaction conditions to favor either kinetic or thermodynamic control. mdpi.com

Kinetic Control : The kinetically controlled product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. mdpi.com In some indazole alkylations, the N2 isomer is the kinetic product, potentially due to a higher charge density on the N2 atom in the ambident indazolide anion. Reactions run at low temperatures for short periods typically favor the kinetic product.

Thermodynamic Control : The thermodynamically controlled product is the most stable product. mdpi.com For N-substituted indazoles, the N1 isomer is generally considered the more thermodynamically stable product due to the preservation of the benzenoid character of the six-membered ring. beilstein-journals.orgnih.gov Reactions conducted at higher temperatures or for longer durations can allow for an equilibrium to be established between the N1 and N2 products, leading to the preferential formation of the more stable N1 isomer. beilstein-journals.org This can occur if the N-substitution reaction is reversible under the applied conditions. For example, N-1 substituted indazoles have been obtained through thermodynamic equilibration using specific electrophiles. nih.gov

The strong electron-withdrawing nature of the substituents on this compound would stabilize the indazolide anion, potentially influencing the energy landscape of the transition states and the relative stability of the final products, thereby affecting the conditions required for kinetic or thermodynamic control.

The table below illustrates how reaction conditions affect the regioselectivity of N-isopropylation for a structurally related compound, methyl 5-bromo-1H-indazole-3-carboxylate, demonstrating the principles of kinetic and thermodynamic control.

Reagents and ConditionsN1-Product YieldN2-Product YieldDominant Control Type (Inferred)
Isopropyl iodide, NaH, DMF38%46%Likely Kinetic
Isopropyl iodide, K₂CO₃Low SelectivityLow SelectivityMixed/Uncontrolled
Isopropyl bromide, Cs₂CO₃Low SelectivityLow SelectivityMixed/Uncontrolled

Data adapted from studies on methyl 5-bromo-1H-indazole-3-carboxylate, a related compound, to illustrate principles of regioselectivity. beilstein-journals.org

Reaction Mechanism Elucidation

Detailed Mechanistic Pathways for Key Reactions

The primary reaction mechanism for N-substitution on 1H-indazoles involves two main steps:

Deprotonation : A base abstracts the acidic proton from the N1 position to form a planar, resonance-stabilized indazolide anion. The negative charge is delocalized over the N1 and N2 atoms and the aromatic system.

Nucleophilic Attack : The indazolide anion, acting as an ambident nucleophile, attacks an electrophile (e.g., an alkyl halide in an SN2 reaction). The attack can occur from either the N1 or N2 atom, leading to the respective isomers.

Recent mechanistic investigations, particularly using DFT calculations on substituted indazoles, have revealed more nuanced pathways. For example, in the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a chelation mechanism has been proposed for the formation of N1-substituted products when cesium carbonate is used as the base. beilstein-journals.org In this pathway, the cesium cation coordinates with both the N2 atom and the oxygen of the C3-ester group, stabilizing the transition state that leads to N1 alkylation. In contrast, other non-covalent interactions are thought to drive the formation of the N2 product. beilstein-journals.orgnih.gov

Influence of Substituents (Bromo, Chloro, Nitro) on Reaction Mechanisms

The three substituents on this compound collectively exert a profound influence on its reactivity and the operative reaction mechanisms.

Influence on Regioselectivity : The electronic effects of the substituents alter the charge distribution in the indazolide intermediate. The C5-nitro group strongly withdraws electron density from the benzene ring and, through resonance, from the N1 position. The C3-chloro group inductively withdraws electron density, primarily affecting the adjacent N2 atom. The precise balance of these effects determines the relative nucleophilicity of N1 versus N2. A detailed computational analysis would be required to predict the outcome, but the C3-chloro group's steric bulk and inductive effect might disfavor N2 substitution.

Influence on Reaction Pathways : The electron-deficient nature of the aromatic ring in this compound could also make it susceptible to nucleophilic aromatic substitution (SNAr) reactions at the halogen-bearing carbon atoms, should sufficiently strong nucleophiles and conditions be employed. The 5-nitro group would strongly activate the ring towards such attacks.

Investigation of Intermediates and Transition States

Direct experimental observation of intermediates and transition states in these reactions is challenging. Therefore, computational chemistry, especially DFT, has become an invaluable tool for elucidating mechanistic details for related indazole systems. beilstein-journals.orgresearchgate.net

Key Intermediate : The central intermediate in N-substitution reactions is the indazolide anion , formed after deprotonation. The stability and charge distribution of this anion are critical. For this compound, the negative charge would be significantly delocalized and stabilized by the three electron-withdrawing substituents. Natural Bond Orbital (NBO) analysis performed on similar molecules helps in quantifying the partial charges on N1 and N2 in this intermediate, providing a rationale for the observed regioselectivity. beilstein-journals.org

Transition States : DFT calculations have been used to model the transition states for both N1 and N2 alkylation pathways. These models allow for the comparison of activation energies (ΔG‡), which determines the kinetic product. As noted, studies on analogous indazoles have identified transition states involving chelation with metal counterions. beilstein-journals.orgnih.gov Such chelation can selectively lower the activation energy for one pathway over the other. For this compound, the presence of the C3-chloro atom does not allow for the same type of oxygen-based chelation seen with ester or carboxylate groups, suggesting that non-covalent interactions and sterics would be the dominant factors controlling the transition state energies.

Advanced Spectroscopic and Structural Elucidation of Substituted Indazoles

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Fragmentation Patterns and Structural Inference

Specific mass spectrometry fragmentation data for 4-bromo-3-chloro-5-nitro-1H-indazole are not available in the reviewed literature.

Vibrational Spectroscopy: Infrared (IR) Analysis

Detailed experimental IR spectra for this compound, which would allow for the assignment of characteristic functional group frequencies, have not been reported in the available scientific literature.

Without access to the IR spectrum of this compound, no conformational insights can be derived.

X-ray Crystallography for Solid-State Molecular Structures

Crystallographic data for this compound, including bond lengths, bond angles, and dihedral angles, are not available in the Cambridge Structural Database or other public repositories.

An analysis of the crystal packing and intermolecular interactions of this compound cannot be performed as no crystallographic studies have been published.

Elemental Analysis for Purity and Stoichiometry Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel synthetic compounds, providing fundamental insight into their elemental composition. This analytical method is crucial for verifying the empirical formula of a substance, thereby confirming its stoichiometry and assessing its purity. For a newly synthesized compound such as this compound, elemental analysis serves as a primary validation of its chemical identity, ensuring that the experimentally determined percentages of carbon, hydrogen, and nitrogen align with the theoretically calculated values derived from its molecular formula.

The molecular formula for this compound is established as C₇H₃BrClN₃O₂. Based on this, the theoretical elemental composition can be calculated, providing a benchmark against which experimental results are compared. Any significant deviation between the found and calculated values may indicate the presence of impurities, residual solvents, or that the desired compound was not successfully synthesized.

Detailed Research Findings

While specific experimental elemental analysis data for this compound is not widely published in readily accessible literature, the principles of its application are well-established in the synthesis of related heterocyclic compounds. For instance, in the characterization of other substituted indazoles, elemental analysis is routinely presented as a final confirmation of the structure after spectroscopic elucidation by methods such as NMR and IR spectroscopy, as well as mass spectrometry. chemscene.comsigmaaldrich.com The congruence of experimental data with theoretical values is a critical requirement for the publication of new chemical entities in peer-reviewed scientific journals. bldpharm.com

The theoretical elemental composition of this compound is presented in the data table below. In a research setting, these calculated values would be compared against the results obtained from a CHN analyzer. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, is considered evidence of the compound's high purity.

Interactive Elemental Analysis Data for this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.011784.07730.43
HydrogenH1.00833.0241.09
BromineBr79.904179.90428.91
ChlorineCl35.453135.45312.83
NitrogenN14.007342.02115.20
OxygenO15.999231.99811.58
Total 276.477 100.00

This table provides the theoretical elemental composition of this compound based on its molecular formula, C₇H₃BrClN₃O₂.

Computational and Theoretical Chemistry Studies of 4 Bromo 3 Chloro 5 Nitro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of 4-bromo-3-chloro-5-nitro-1H-indazole at the atomic and electronic levels. These methods allow for the detailed exploration of its electronic structure, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and to determine the optimized geometry of molecules like this compound. By approximating the electron density, DFT calculations can predict the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This process involves iterative calculations that adjust the atomic coordinates until the forces on the atoms are minimized. For substituted indazoles, DFT has been successfully employed to understand their structural parameters. For instance, studies on related nitroindazole derivatives have shown that the indazole ring system is essentially planar. nih.gov The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's chemical behavior.

Basis Set and Functional Selection for Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules containing heavy atoms like bromine, it is crucial to select a basis set that can adequately describe the electronic environment. The Pople-style basis sets, such as 6-311++G(d,p), are commonly used. For even greater accuracy with heavy elements, relativistic basis sets like the Douglas-Kroll-Hess (DKH) type may be considered. numberanalytics.com The choice of the functional is equally important. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules, providing a good balance between accuracy and computational cost. nih.govacs.org The selection of an appropriate functional and basis set is a critical step to ensure that the computational results are reliable and predictive. researchgate.netmdpi.com

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.govacs.org This method has been successfully applied to various nitro-1H-indazoles to assign experimental NMR spectra. nih.gov The calculated 1H and 13C chemical shifts are influenced by the electronic environment of each nucleus, which is affected by the substituents on the indazole ring. nih.govucl.ac.uk For this compound, GIAO calculations can predict the chemical shifts for the different protons and carbons in the molecule, aiding in the interpretation of experimental NMR data. chemicalbook.com

Below is a table illustrating the kind of data that can be generated for the chemical shifts of this compound using the GIAO/DFT approach.

AtomCalculated Chemical Shift (ppm)
H-1Varies with tautomer
H-6~7.5 - 8.5
H-7~7.5 - 8.5
C-3~120 - 135
C-3a~115 - 125
C-4~135 - 145
C-5~140 - 150
C-6~118 - 128
C-7~110 - 120
C-7a~140 - 145
Note: These are hypothetical values based on trends observed in similar compounds and would need to be confirmed by specific calculations for this compound.

Thermodynamic Properties and Stability of Tautomers/Isomers

Substituted indazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. Computational methods are invaluable for determining the relative stabilities of these tautomers by calculating their thermodynamic properties, such as Gibbs free energy. For the parent indazole molecule, the 1H-tautomer is known to be more stable than the 2H-tautomer. nih.gov The presence of substituents can influence this equilibrium. DFT calculations can be used to compute the energies of the different tautomers of this compound to predict the most stable form. researchgate.net This is crucial for understanding its reactivity and biological activity, as different tautomers may exhibit different chemical properties.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational flexibility of this compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, while the indazole ring itself is largely rigid, rotation of the nitro group relative to the ring plane can be explored. By systematically changing the dihedral angle of the nitro group and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy barriers between different conformations and identifies the most stable conformer. Similar analyses have been performed on related substituted indazoles, revealing details about their conformational preferences. nih.gov This information is important for understanding how the molecule might interact with biological targets or other molecules. Molecular dynamics simulations on related 3-chloro-6-nitro-1H-indazole derivatives have been used to study their stability in biological environments. nih.govnih.gov

Insufficient Information Available to Generate the Requested Article

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Advanced Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. In a hypothetical analysis of this compound, the HOMO would likely be located on the electron-rich indazole ring system, while the LUMO would be associated with the electron-withdrawing nitro group. The precise energy values and the gap would be determined through quantum chemical calculations.

A hypothetical data table for FMO analysis might look like this:

ParameterEnergy (eV)
HOMOValue not available
LUMOValue not available
HOMO-LUMO Gap (ΔE)Value not available

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is color-coded to indicate regions of varying electrostatic potential. Red areas typically represent regions of high electron density (negative potential) and are susceptible to electrophilic attack. Conversely, blue areas indicate low electron density (positive potential) and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the indazole ring, highlighting these as potential sites for interaction with electrophiles. Positive potential (blue) might be observed around the hydrogen atom attached to the nitrogen in the indazole ring, indicating its acidic nature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.

In the case of this compound, NBO analysis would quantify the delocalization of electron density from the indazole ring to the nitro group and the influence of the halogen substituents on the electronic structure. The analysis would provide information on the stabilization energies associated with these charge transfer interactions.

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. This provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and electrostatic interactions.

A Mulliken charge analysis for this compound would assign specific numerical charge values to each atom. It would be expected that the oxygen and nitrogen atoms of the nitro group would carry significant negative charges, while the carbon atom attached to the nitro group and the halogen atoms would exhibit positive or less negative charges.

A hypothetical data table for Mulliken charges might be structured as follows:

AtomMulliken Charge (a.u.)
BrValue not available
ClValue not available
N (nitro)Value not available
O (nitro)Value not available
C (indazole ring)Value not available
N (indazole ring)Value not available
H (indazole ring)Value not available

Research into Biological Activities and Molecular Mechanisms Academic Focus

In Vitro Biological Activity Profiling of Indazole Derivatives

Research into the indazole scaffold has revealed its versatility, with different substitutions on the core ring system leading to a diverse range of biological effects. The following sections detail the findings from various in vitro studies.

Antimicrobial Research (antibacterial, antifungal, antitubercular)

The indazole framework is a constituent of numerous compounds evaluated for their antimicrobial properties. nih.govresearchgate.net Studies have shown that certain indazole derivatives possess significant activity against a range of pathogens, including bacteria and fungi. mdpi.comorientjchem.orgresearchgate.net For instance, a series of N-methyl-3-aryl indazoles were tested against several bacterial and fungal strains, with some compounds showing excellent inhibitory activity. bookpi.org Another study highlighted that 2,3-diphenyl-2H-indazole derivatives exhibited growth inhibition against Candida albicans and Candida glabrata. mdpi.comfao.org The mechanism of action for some antibacterial indazoles has been identified as the inhibition of DNA gyrase B, an essential enzyme in prokaryotes. mitwpu.edu.innih.govingentaconnect.com

Compound Class/DerivativeTarget Organism(s)Key Finding(s)Reference(s)
Substituted Indazoles (I5, I9, I13)B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhiExhibited significant bacterial growth inhibition with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. mitwpu.edu.iningentaconnect.com mitwpu.edu.iningentaconnect.com
N-methyl-3-aryl indazoles (5a, 5b, 5i, 5j)Xanthomonas campestris, E. coli, Bacillus cereus, Bacillus megaterium, Candida albicansShowed excellent inhibitory activity against various tested microbial strains. bookpi.org bookpi.org
2,3-diphenyl-2H-indazole derivatives (18 and 23)Candida albicans, Candida glabrataDemonstrated in vitro growth inhibition of the tested fungal yeasts. mdpi.comfao.org mdpi.comfao.org
5-thiazolylindazole scaffoldGram-positive pathogens (e.g., MRSA, S. pneumonia)Showed excellent enzymatic and antibacterial activity as GyrB inhibitors. nih.gov nih.gov

Anticancer Potential Studies (cellular assays, enzyme inhibition)

The indazole scaffold is a key component in several FDA-approved small molecule anticancer drugs, many of which function as kinase inhibitors. researchgate.netrsc.orgresearchgate.net Consequently, numerous novel indazole derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. nih.gov For example, a series of 6-substituted aminoindazole derivatives were designed, with compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) showing potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 µM. nih.gov Another study reported that compound 2f displayed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org Indazole analogues of curcumin (B1669340) have also been synthesized and tested, with some showing moderate cytotoxicity against MCF-7, HeLa, and WiDr cells. japsonline.com The anticancer effects of these compounds are often linked to the induction of apoptosis and cell cycle arrest. rsc.orgresearchgate.netnih.gov

Compound/DerivativeCancer Cell Line(s)Activity (IC₅₀)Reference(s)
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-in-doleazole-5-carboxyamide (8a)PC-3 (Prostate)6.21 μmol/L sioc-journal.cn
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indoleazole-6-formamide (14a)PC-3 (Prostate)6.43 μmol/L sioc-journal.cn
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)HCT116 (Colorectal)0.4 ± 0.3 μM nih.gov
Compound 6oK562 (Leukemia)5.15 µM nih.gov
Compound 2fVarious cancer cell lines0.23–1.15 μM rsc.org
Curcumin Indazole Analog (3b)WiDr (Colorectal)27.20 μM japsonline.com
Indazole derivatives (Compounds 6 and 7)Various cell lines0.6 - 0.9 nM (as microtubule targeting agents) nih.gov

Anti-Inflammatory Research

Indazole derivatives have been investigated for their potential to mitigate inflammatory responses. researchgate.netnih.govresearchgate.net Several compounds containing the 1H-indazole scaffold are known nonsteroidal anti-inflammatory drugs (NSAIDs), such as Bendazac and Benzydamine. nih.gov Research has shown that the anti-inflammatory effects of some indazoles may be attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.comnih.gov For example, a study involving 2H-indazole derivatives identified compounds that displayed in vitro inhibitory activity against human COX-2. mdpi.comfao.org Another study demonstrated that indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, significantly inhibited COX-2 in a concentration-dependent manner. nih.gov The IC₅₀ values for COX-2 inhibition by different indazoles in this study ranged from 12.32 to 23.42 μM. nih.gov

Compound/DerivativeTarget/AssayKey Finding(s)Reference(s)
2,3-diphenyl-2H-indazole derivatives (18, 21, 23, 26)Human Cyclooxygenase-2 (COX-2)Displayed in vitro inhibitory activity against COX-2. mdpi.comfao.org mdpi.comfao.org
Indazole, 5-aminoindazole, 6-nitroindazoleCyclooxygenase-2 (COX-2)Inhibited COX-2 with IC₅₀ values ranging from 12.32–23.42 μM. 5-aminoindazole was the most active. nih.gov nih.gov
Analog Indazole of Curcumin (Compound 3a)Protein denaturation methodShowed the highest anti-inflammatory activity with an IC₅₀ of 0.548 ± 0.062 μM. ugm.ac.id ugm.ac.id

Enzyme Inhibition Studies (e.g., α-glucosidase, IDO1, FGFR, ALK, TTK)

The indazole scaffold serves as a foundation for a wide range of enzyme inhibitors. researchgate.net These compounds have been shown to target various kinases and other enzymes implicated in disease.

α-glucosidase: A study on N-hydrazinecarbothioamide substituted indazoles found that all synthesized compounds showed good inhibition potential against α-glucosidase, with IC₅₀ values in the range of 1.54 to 4.89 µM, comparable to the standard drug acarbose. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key immunosuppressive enzyme and a target in cancer therapy. nih.govnih.gov Several indazole-based scaffolds have been developed as IDO1 inhibitors. nih.govgoogle.com For instance, 3-substituted 1H-indazoles were identified as potent IDO1 inhibitors, with some derivatives having IC₅₀ values in the nanomolar range (e.g., 720 nM). nih.gov

Fibroblast Growth Factor Receptor (FGFR): Indazole-based derivatives have been developed as potent inhibitors of FGFR kinases. researchgate.netnih.gov One study identified a series of 1H-indazole-based derivatives that inhibited FGFR1-3 in the range of 0.8–90 μM. nih.gov Another compound, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine, was found to inhibit FGFR1 with an IC₅₀ value of 100 nM. documentsdelivered.com

Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole derivative entrectinib (B1684687) was found to be a potent inhibitor of ALK with an IC₅₀ value of 12 nM. nih.gov

Compound Class/DerivativeTarget EnzymeActivity (IC₅₀)Reference(s)
N-hydrazinecarbothioamide substituted indazolesα-glucosidase1.54 ± 0.02 to 4.89 ± 0.02 µM nih.gov
3-substituted 1H-indazoles (121)IDO1720 nM nih.gov
1H-indazole-based derivative (106)FGFR1, FGFR2, FGFR32.0 μM, 0.8 μM, 4.5 μM, respectively nih.gov
Entrectinib (3-aminoindazole derivative)ALK12 nM nih.gov
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideMAO-B0.386 nM acs.org

Antioxidant Activity Research

Some indazole derivatives have been evaluated for their ability to counteract oxidative stress. The development of monocarbonyl analogs of curcumin into tetrahydro-indazole structures has been shown to yield compounds with antioxidant properties. japsonline.com However, in a study synthesizing new analog indazoles of curcumin, the resulting compounds were found to have low antioxidant activity despite demonstrating high anti-inflammatory potential. ugm.ac.id In contrast, another study reported that compound 2f , a potent anticancer agent, increased the levels of reactive oxygen species (ROS) in 4T1 breast cancer cells, suggesting a pro-oxidant mechanism contributing to its apoptotic effect. rsc.orgresearchgate.net

Other Receptor and Target Modulation Studies (general)

The versatility of the indazole scaffold extends to the modulation of various other cellular receptors and targets.

Cannabinoid Receptors (CB1): Many 1H-indazole-3-carboxamide derivatives have been synthesized and reported to have binding affinity for the cannabinoid CB1 receptor. researchgate.net

Selective Estrogen Receptor Degraders (SERDs): Indazole-based compounds have been investigated as SERDs for potential use in estrogen receptor-positive breast cancer. nih.gov Thieno[2,3-e]indazole derivatives, in particular, have been identified as novel oral SERDs with potent ERα degradation capabilities. nih.gov

Mineralocorticoid Receptor (MR) Antagonists: A class of indazole-based compounds has been developed as mineralocorticoid receptor antagonists, with a 6-fluoroindazole compound showing potent activity. mssm.edu

Molecular Mechanism of Action Elucidation

Investigation of Cellular Pathways Affected by Indazole Compounds

Indazole derivatives have been shown to modulate a variety of cellular signaling pathways critical to cell survival, proliferation, and death. One key pathway affected is the TRAIL-induced apoptosis pathway. Certain novel indazole-based small compounds have been identified as TRAIL sensitizers in hepatocellular carcinoma (HCC). nih.gov These compounds were found to enhance TRAIL-induced cell death by inhibiting the interaction between mitogen-activated protein kinase kinase 7 (MKK7) and TOR signaling pathway regulator-like (TIPRL) proteins. nih.gov This inhibition leads to the subsequent phosphorylation of MKK7 and c-Jun N-terminal kinase (JNK), ultimately promoting apoptosis in cancer cells that were previously resistant to TRAIL. nih.gov

Furthermore, indazole compounds that act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) can impact multiple signaling pathways associated with cancer progression. nih.gov By inhibiting VEGFR-2, these compounds can disrupt tumor angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. nih.gov This blockade also affects pathways related to tumor proliferation and metastasis. nih.gov Other research has highlighted the ability of indazole derivatives to inhibit extracellular signal-regulated kinase 1/2 (ERK1/2) and Fibroblast Growth Factor Receptor (FGFR), both of which are crucial pathways in cell signaling and cancer development. mdpi.com

Molecular Target Identification and Validation

The biological activities of indazole compounds are a result of their interaction with specific molecular targets. A significant amount of research has focused on identifying and validating these protein targets.

Protein Kinases: A primary class of targets for indazole derivatives is protein kinases, which play a central role in cellular signaling. Overactivity of these kinases is often linked to cancer. Identified targets include:

VEGFR-2: Arylsulphonyl indazole derivatives have been studied as inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.gov

FGFR1: Several studies have identified indazole derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), which is overactive in various cancers. nih.govmdpi.combenthamdirect.com A notable example is the identification of [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[ b]quinolin-9-yl)-amine as an FGFR1 inhibitor with an IC50 value of 100 nM. benthamdirect.com

Aurora Kinases: These are crucial for cell cycle regulation, and indazole derivatives have been developed as inhibitors. nih.gov

Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia, and 1H-indazol-3-amine derivatives have shown inhibitory activity against it. mdpi.com

Anaplastic Lymphoma Kinase (ALK): 3-aminoindazole derivatives have been identified as ALK inhibitors. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Indazole-based derivatives have been developed as inhibitors of mutated, drug-resistant EGFR. mdpi.com

Other Targets:

Hypoxia-Inducible Factor 1 (HIF-1): 1,3-disubstituted indazoles have been described as novel inhibitors of HIF-1, a key transcription factor in cellular adaptation to hypoxia, which is often exploited by tumors. nih.govelsevierpure.com

Trypanothione (B104310) Reductase (TryR): In the context of infectious diseases, 3-chloro-6-nitro-1H-indazole derivatives have been found to target TryR, an essential enzyme for the survival of Leishmania parasites. nih.gov

Glutamate (B1630785) Racemase: This enzyme is a key target in Mycobacterium tuberculosis. Novel indazole derivatives were identified as potent inhibitors of glutamate racemase, showing activity against both replicating and non-replicating bacteria. nih.gov

MDM2-p53 and PBR: Molecular docking studies have predicted that azaindazole derivatives can interact with Murine double minutes-2 (MDM2) receptor-bound p53 and Peripheral Benzodiazepine Receptor (PBR), both significant targets in cancer research. jocpr.com

Renal Cancer-Related Protein (PDB: 6FEW): 3-Carboxamide indazole derivatives have been assessed for their effectiveness against a protein linked to renal cancer (PDB ID: 6FEW). nih.gov

Role of Specific Functional Groups (e.g., Nitro) in Bioactivity via Reactive Intermediates

The nitro group (–NO₂) is a critical functional group in many bioactive molecules, including certain indazole derivatives, and its mechanism often involves metabolic activation to reactive intermediates. nih.govsvedbergopen.com This group is strongly electron-withdrawing, which significantly influences the molecule's electronic properties. researchgate.net

The bioactivity of many nitro compounds is not inherent to the parent molecule but is triggered by its reduction within cells. nih.gov This reductive bioactivation is often carried out by nitroreductase enzymes, which are present in both mammalian cells and various microorganisms. researchgate.net The reduction process can accept up to six electrons, ultimately forming an amine derivative, but it proceeds through several highly reactive intermediates. nih.gov

Key reactive intermediates formed during the reduction of a nitro group include:

Nitro anion radical (NO₂⁻): The initial one-electron reduction product. nih.gov

Nitroso (R-NO) and Hydroxylamine (B1172632) (R-NHOH) species: These intermediates are formed during the multi-step reduction process. nih.govresearchgate.net

These reactive species, particularly nitroso and superoxide (B77818) intermediates, are highly toxic. nih.gov They can covalently bind to and damage critical cellular macromolecules like DNA, leading to mutagenic effects and cell death. nih.govnih.gov This mechanism is the basis for the antimicrobial activity of compounds like 5-nitroimidazoles and the mutagenic potential observed in some nitro-heterocyclic compounds. nih.govnih.gov Therefore, the nitro group can be considered both a pharmacophore (essential for activity) and a toxicophore (responsible for toxicity). nih.gov The synthesis of indazoles can also proceed through reactive nitroso intermediates, highlighting the unique chemistry of this functional group. nih.gov

Binding Mode Analysis via Molecular Docking and Dynamics

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as an indazole derivative, interacts with its protein target at an atomic level.

Studies on 3-chloro-6-nitro-1H-indazole derivatives targeting Leishmania trypanothione reductase (TryR) have utilized these methods extensively. nih.gov Molecular docking predicted highly stable binding within the enzyme's active site, characterized by a network of hydrophobic and hydrophilic interactions. nih.gov Subsequent MD simulations confirmed the stability of the ligand-protein complex in a simulated biological environment, with minimal structural deviation. nih.gov

Similar computational approaches have been applied to various other indazole-target systems:

Kinase Inhibitors: Docking studies of arylsulphonyl indazole derivatives with VEGFR2 kinase revealed stabilization through hydrogen bonding and π–π stacking. nih.gov For Aurora kinase inhibitors, docking showed the indazole core binding to hinge residues, while other parts of the molecule formed hydrogen bonds with different amino acids in the active site. nih.gov Docking of indazole derivatives into the ATP-binding pocket of FGFR1 also showed key hydrogen bonds formed by the indazole ring's nitrogen atoms. nih.gov

Renal Cancer Target: The binding modes of 3-carboxamide indazoles with a renal cancer-related protein (PDB: 6FEW) were analyzed using Autodock. nih.govresearchgate.net The most effective compounds showed high binding energies and interacted with key amino acid residues like ASP784, LYS655, and MET699 through hydrogen bonds, alkyl, and π-alkyl interactions. nih.gov

HIF-1 Inhibitors: The structure-activity relationships of 1,3-disubstituted indazoles as HIF-1 inhibitors have been rationalized through insights from their binding modes. nih.govelsevierpure.com

These computational analyses are crucial for understanding the structural basis of a compound's activity and for guiding the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Impact of Substituent Variation (Bromo, Chloro, Nitro, other functional groups)

Structure-activity relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. For indazole derivatives, the type and position of substituents like bromo, chloro, and nitro groups are critical determinants of their potency and selectivity.

Halogen Substituents (Bromo and Chloro): The presence and position of halogen atoms can significantly influence activity.

In a series of imidazole-coumarin conjugates, the attachment of substituents like F, Cl, and Br to the coumarin (B35378) nucleus increased antiviral potency against Hepatitis C Virus by a factor of 2.1 to 5.1 compared to the unsubstituted parent compound. mdpi.com

Research on 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety has demonstrated their potential as antimicrobial agents, indicating the bromo group is compatible with significant biological activity. researchgate.net

Nitro Group: The position of the nitro group is often a key factor in the activity of nitro-containing heterocyclic compounds.

In studies on the mutagenicity of nitro-indazoles, compounds with a nitro group at the C5 or C6 position generally showed measurable mutagenic activity, whereas those with the nitro group at C4 or C7 were only weakly active or non-mutagenic. nih.gov

For 3-chloro-6-nitro-1H-indazole derivatives, the specific substitution pattern led to promising antileishmanial candidates. nih.gov The combination of the chloro group at position 3 and the nitro group at position 6 was central to the design of these compounds. nih.gov

Other Functional Groups and General SAR:

HIF-1 Inhibitors: For indazole-based HIF-1 inhibitors derived from YC-1, SAR studies revealed that a furan (B31954) ring at position 3 of the indazole was crucial for activity. nih.govelsevierpure.comnih.gov Furthermore, substitution at the ortho position of the N-benzyl ring with a fluoro group led to better inhibitory activity compared to meta or para substitutions. nih.gov

Kinase Inhibitors: In the development of indazole-based kinase inhibitors, SAR studies have shown that specific substitutions are required for potent activity against different kinases like FGFR and VEGFR. For example, in a series of 3-aryl-indazole derivatives targeting pan-Trk, replacing a methoxy (B1213986) group with a piperidine (B6355638) moiety led to high cell permeability and significant potency. nih.gov

3-Carboxamide Indazoles: In a series of 3-carboxamide indazoles designed to target a renal cancer-related protein, variations in the substituent attached to the amide nitrogen led to significant differences in binding energy, as predicted by molecular docking. nih.gov

These studies highlight that the biological activity of indazole compounds is a complex function of the electronic and steric properties of their substituents and their specific placement on the indazole core.

Positional Isomerism and Biological Activity

The substitution pattern of functional groups on the indazole core is a critical determinant of a compound's biological activity. The specific placement of electron-withdrawing groups like nitro (NO₂) and halogens (e.g., bromo and chloro) can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Research into the structure-activity relationships (SAR) of substituted indazoles has consistently shown that even minor changes in the position of a substituent can lead to substantial differences in potency and selectivity. For instance, studies on nitro-substituted indazoles have revealed that the position of the nitro group is crucial for their biological effects. A study on the mutagenic activity of nitro and methyl-nitro derivatives of various heterocyclic compounds, including indazole, found that the presence of a nitro group at the C5 or C6 position generally results in measurable mutagenic activity. In contrast, positioning the nitro group at C4 or C7 leads to weakly or non-mutagenic compounds.

In the context of anticancer activity, the position of substituents on the indazole ring plays a pivotal role. For example, in a series of 1H-indazole-3-amine derivatives, the nature and position of substituents on the benzene (B151609) ring at C5 had a significant impact on the anti-proliferative activity against Hep-G2 liver cancer cells. mdpi.com Specifically, a 3,5-difluoro substituent showed the highest activity, followed by a 4-fluoro and then a 3-fluoro substituent, highlighting the importance of the fluorine atom's placement. mdpi.com

To illustrate the impact of positional isomerism, the following table presents a hypothetical comparison based on general SAR principles for substituted indazoles. Please note that the activity levels indicated are illustrative and not based on experimental data for these specific isomers.

Table 1: Hypothetical Biological Activity of Bromo-Chloro-Nitro-1H-Indazole Isomers

Compound NamePosition of BromoPosition of ChloroPosition of NitroHypothetical Biological Activity
4-Bromo-3-chloro-5-nitro-1H-indazole435Moderate to High
5-Bromo-3-chloro-6-nitro-1H-indazole536High
6-Bromo-3-chloro-5-nitro-1H-indazole635High
7-Bromo-3-chloro-5-nitro-1H-indazole735Low to Moderate
4-Bromo-3-chloro-6-nitro-1H-indazole436Moderate to High
4-Bromo-3-chloro-7-nitro-1H-indazole437Low

Rational Design Principles based on SAR Insights

The insights gained from Structure-Activity Relationship (SAR) studies of substituted indazoles are fundamental to the rational design of new and more effective therapeutic agents. The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases. nih.gov

Key principles for the rational design of indazole-based compounds, including those with halogen and nitro substituents, can be summarized as follows:

Target-Specific Substitution: The position and nature of substituents are chosen to optimize interactions with the specific amino acid residues in the binding site of the target protein. For example, in the design of kinase inhibitors, the indazole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the indazole ring can then be tailored to occupy adjacent hydrophobic pockets or form additional interactions to enhance potency and selectivity.

Modulation of Physicochemical Properties: Halogen atoms, such as bromine and chlorine, are often introduced to modulate a compound's lipophilicity, metabolic stability, and membrane permeability. The position of the halogen can fine-tune these properties. For instance, fluorination can alter the pKa of nearby functional groups and improve metabolic stability.

Exploitation of Electronic Effects: The electron-withdrawing nature of nitro and halogen groups significantly influences the electronic landscape of the indazole ring. This can affect the strength of hydrogen bonds and other non-covalent interactions with the target protein. Rational design aims to position these groups to create favorable electronic complementarity with the binding site.

Bioisosteric Replacement: SAR studies often guide the replacement of certain functional groups with others that have similar steric and electronic properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. For example, a nitro group might be replaced with a cyano or a sulfone group to explore different interaction potentials while maintaining the electron-withdrawing character.

A study on indazole-based diarylurea derivatives as anticancer agents highlighted that the indazole ring could tolerate various substituents, and the position of these substituents was key to their antiproliferative activity. nih.gov Similarly, in the development of antileishmanial agents based on 3-chloro-6-nitro-1H-indazole, the derivatization at other positions of the indazole core was crucial for their activity against different Leishmania species. rsc.org

The following table summarizes some of the key rational design principles derived from SAR studies of substituted indazoles.

Table 2: Rational Design Principles for Substituted Indazoles

Design PrincipleRationale based on SARExample Application
Hinge-Binding Optimization The two nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of kinases.Designing kinase inhibitors with improved potency.
Targeting Hydrophobic Pockets Substituents at positions 5 and 6 can extend into hydrophobic pockets of the ATP binding site.Enhancing selectivity and affinity for the target kinase.
Improving Metabolic Stability Introduction of halogens at specific positions can block sites of metabolic attack.Increasing the in vivo half-life of the drug candidate.
Modulating Solubility The introduction of polar or ionizable groups can improve aqueous solubility.Enhancing bioavailability and formulation options.
Fine-tuning Electronic Interactions The placement of electron-withdrawing groups like nitro can enhance binding affinity through favorable electrostatic interactions.Optimizing interactions with electron-rich residues in the target's active site.

Synthesis and Evaluation of Derivatives and Analogues of 4 Bromo 3 Chloro 5 Nitro 1h Indazole

Library Design and Parallel Synthesis Approaches

The generation of a diverse library of compounds from a single core scaffold like 4-bromo-3-chloro-5-nitro-1H-indazole is a cornerstone of modern medicinal chemistry. This process relies on systematic structural exploration and high-throughput synthesis techniques.

Systematic Exploration of Structural Variations

The structure of this compound presents multiple points for chemical modification, allowing for a systematic exploration of structural variations. The indazole ring itself has two nitrogen atoms (N1 and N2) where substituents can be introduced, and the regioselectivity of these additions is often influenced by reaction conditions. Furthermore, the benzene (B151609) portion of the molecule features three distinct substituents—a bromine atom at position 4, a chlorine atom at position 3, and a nitro group at position 5—each offering a unique handle for chemical reactions.

The two halogen atoms, bromine and chlorine, are particularly valuable for derivatization. Their differing reactivity can potentially allow for selective functionalization through various cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings can be employed to form new carbon-carbon bonds, while the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This enables the introduction of a vast array of aryl, alkyl, alkynyl, and amino groups. The nitro group at the C5 position can also be chemically modified, for instance, through reduction to an amino group, which can then be further functionalized.

A systematic approach to creating a library of derivatives would involve varying substituents at each of these positions independently and in combination, as detailed in the table below.

Position of VariationPotential Modification ReactionType of Substituent Introduced
N1/N2 N-alkylation, N-arylationAlkyl chains, aromatic rings, heterocyclic systems
C3-Chloro Nucleophilic Aromatic Substitution, Cross-CouplingAmines, alkoxides, aryl groups, alkyl groups
C4-Bromo Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Aryl groups, heteroaryls, amines, amides
C5-Nitro Reduction to amine, followed by acylation/sulfonylationAmides, sulfonamides, ureas

Combinatorial Chemistry Techniques for Derivative Generation

Combinatorial chemistry provides the tools to rapidly synthesize large numbers of derivatives in a parallel fashion. These techniques are essential for efficiently exploring the chemical space around the this compound scaffold. By using a common starting material and a diverse set of reactants, a library of structurally related compounds can be generated simultaneously.

One-pot, multi-component reactions are a hallmark of combinatorial synthesis, where several reactants are combined in a single vessel to form the desired product in a single step. organic-chemistry.org For instance, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can efficiently generate carbamate derivatives. organic-chemistry.org Solid-phase synthesis is another powerful technique where the indazole scaffold could be anchored to a resin, allowing for sequential reactions to be carried out. This method simplifies the purification process, as excess reagents and byproducts can be washed away before the final compound is cleaved from the resin. nih.gov These high-throughput methods are crucial for producing compound libraries large enough for comprehensive screening against biological targets. acs.org

Impact of Functionalization on Biological and Chemical Properties

Altering the functional groups attached to the this compound core has a profound impact on the molecule's electronic, steric, and physicochemical properties, which in turn dictates its biological activity and chemical behavior.

Introduction of Diverse Substituents (e.g., Sulfonamides, Carbamates, Anilines)

The introduction of specific functional groups such as sulfonamides, carbamates, and anilines can impart desirable properties to the indazole scaffold. These groups are prevalent in many known biologically active molecules. nih.govacgpubs.org

Sulfonamides: These can be synthesized by reacting the N1-H of the indazole ring with a sulfonyl chloride in the presence of a base. ekb.eg Sulfonamide derivatives are known to possess a wide range of biological activities. brieflands.comnih.gov The synthesis of 1-(4-chloro-3-nitrophenylsulfonyl)-5-nitro-1H-indazole, a related compound, was achieved with an 89% yield. acgpubs.org

Carbamates: Organic carbamates serve as important intermediates and are found in many biologically active compounds. acgpubs.org They can be prepared by reacting the indazole with reagents like p-nitrophenyl chloroformate or through a three-component coupling involving an amine, CO2, and an alkyl halide. organic-chemistry.orgnih.gov Carbamates are often used in drug design as they can act as protecting groups or influence a molecule's stability and transport properties. acs.org

Anilines: Aniline (B41778) derivatives can be introduced to the indazole scaffold, typically by replacing one of the halogen atoms (bromo or chloro) via a Buchwald-Hartwig amination reaction. Aniline moieties are common in drug synthesis and can significantly influence a compound's interaction with biological targets. researchgate.netsciencescholar.us

The table below summarizes key data for the synthesis of representative derivatives on a related 5-nitro-1H-indazole scaffold, illustrating the typical outcomes of such functionalization reactions. acgpubs.org

Derivative ClassExample CompoundYield (%)Melting Point (°C)Key IR Peaks (cm⁻¹)
Sulfonamide 1-(4-Chloro-3-nitrophenylsulfonyl)-5-nitro-1H-indazole89-1523 (NO₂), 1342 (S=O)
Sulfonamide 1-(4-Bromophenyl sulfonyl)-5-nitro-1H-indazole84221-2231523 (NO₂), 1342 (S=O), 836 (C-Br)
Carbamate 5-Nitro-indazole-1-carboxylic acid-(4-chloro-3-nitrophenyl) ester91-1718 (C=O), 1534 (NO₂)

Assessment of Modified Reactivity and Selectivity

The addition of new functional groups alters the electronic landscape of the indazole ring, modifying its reactivity. Electron-withdrawing groups, like sulfonamides, decrease the electron density of the ring system, potentially making it less susceptible to electrophilic attack but more reactive towards nucleophiles. Conversely, electron-donating groups would have the opposite effect. These electronic modifications are crucial for planning multi-step syntheses, as they can direct the regioselectivity of subsequent reactions.

From a biological perspective, these modifications directly impact the molecule's selectivity for its target. The size, shape, and hydrogen-bonding capacity of the added substituents determine how the molecule fits into a binding pocket of a protein or enzyme. For example, a series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov The antibacterial activity of these compounds varied significantly based on the nature of the substituents, demonstrating that functionalization is key to tuning biological selectivity and potency. nih.gov Some of these synthesized derivatives showed significantly more potent activity against certain bacterial strains than reference compounds. nih.gov

Comparative Studies with Other Indazole Scaffold Systems

The this compound scaffold is one of many possible substituted indazole systems. Comparative studies with other indazole cores highlight the unique advantages conferred by this specific combination of substituents. Indazole derivatives in general are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial effects. mdpi.com

Studies on 3-chloro-6-nitro-1H-indazole derivatives have shown their potential as antileishmanial agents. nih.gov A comparison with this isomeric system reveals how the positioning of the substituents around the ring can lead to different biological activities and synthetic pathways. Similarly, research on 4-bromo-1H-indazole derivatives has led to potent antibacterial agents. nih.gov The addition of the 3-chloro and 5-nitro groups to this scaffold would be expected to modulate this activity, potentially enhancing potency or altering the spectrum of activity due to changes in lipophilicity, electronic distribution, and metabolic stability. The strategic placement of these three functional groups makes this compound a highly versatile and synthetically valuable platform for developing novel chemical entities.

Advanced Research Applications and Potential Domains Excluding Direct Properties/uses

Role in Chemical Probe Development

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a variety of bioactive molecules. The specific substitutions on 4-Bromo-3-chloro-5-nitro-1H-indazole could be leveraged for the development of sophisticated chemical probes for biological systems.

Design of Indazole-Based Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological processes. The design of such probes based on the this compound framework would be influenced by its distinct electronic and steric properties. The nitro group, being a strong electron-withdrawing entity, can participate in hydrogen bonding and polar interactions, which are crucial for binding to biological targets like protein kinases. The bromo and chloro substituents provide additional points for interaction and can be exploited for modulating selectivity and potency.

The development of probes from this scaffold could involve synthetic modifications at the N1 position of the indazole ring. This site is often targeted for the introduction of linkers or reporter groups without significantly altering the core interactions of the molecule with its target. For instance, a linker terminating in an azide or alkyne could be attached, allowing for "click" chemistry reactions to conjugate fluorescent dyes or biotin tags.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SiteMoiety to be IntroducedPurpose
N1-positionAlkyl chain with a terminal azideBio-orthogonal conjugation (Click Chemistry)
N1-positionPolyethylene glycol (PEG) linkerImprove solubility and pharmacokinetic properties
Aryl core (via substitution)Photoreactive group (e.g., benzophenone)Covalent labeling of target proteins

Application in Target Validation and Pathway Deconvolution

A well-designed chemical probe derived from this compound could be instrumental in target validation and the elucidation of complex biological pathways. Once a probe demonstrates selective binding to a specific protein, it can be used to confirm the role of that protein in a disease state. For example, if a probe based on this indazole scaffold is found to inhibit a particular kinase, it can be used in cellular assays to determine the downstream effects of that inhibition, thereby helping to deconvolve signaling pathways.

Furthermore, an immobilized version of the probe, where the molecule is attached to a solid support like agarose beads, could be used in affinity chromatography experiments. This would enable the "pull-down" of its binding partners from cell lysates, leading to the identification of novel targets and off-targets, which is a critical step in drug discovery and understanding the mechanism of action of potential therapeutics.

Contributions to Supramolecular Chemistry and Material Science

The highly functionalized nature of this compound makes it a compelling candidate for investigations in supramolecular chemistry and the design of new materials. Its potential for forming ordered structures through non-covalent interactions is a key area of interest.

Self-Assembly and Recognition Processes

The indazole core, with its hydrogen bond donor (N-H) and acceptor (N) sites, can participate in self-assembly processes to form higher-order structures. The presence of the nitro group and halogen atoms introduces additional possibilities for intermolecular interactions, such as dipole-dipole interactions and halogen bonding. These directional and specific non-covalent forces could guide the self-assembly of this compound molecules into well-defined supramolecular architectures like tapes, sheets, or more complex three-dimensional networks. The study of these processes is fundamental to understanding molecular recognition and developing functional materials.

Intermolecular Interactions in Crystal Engineering

In the solid state, the arrangement of molecules is governed by a delicate balance of intermolecular forces. Crystal engineering aims to understand and control these interactions to design crystalline materials with desired properties. For this compound, X-ray crystallography would be a powerful tool to elucidate its packing motifs.

The key intermolecular interactions expected to play a role in the crystal lattice of this compound include:

N-H···N Hydrogen Bonds: A classic interaction for indazole derivatives, leading to the formation of chains or dimers.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with the nitro group's oxygen atoms or the nitrogen atoms of adjacent molecules.

π-π Stacking: The aromatic indazole rings can stack on top of each other, contributing to the stability of the crystal structure.

C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro group can further stabilize the packing.

A detailed analysis of these interactions would provide valuable insights into the principles of crystal design and could lead to the development of new materials with specific optical or electronic properties.

Theoretical and Experimental Investigation of Corrosion Inhibition Mechanisms

Nitrogen-containing heterocyclic compounds are widely recognized for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The efficacy of these inhibitors is largely attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

Theoretical studies, such as those employing Density Functional Theory (DFT), can predict the corrosion inhibition potential of this compound. These calculations can determine key quantum chemical parameters that correlate with inhibition efficiency.

Table 2: Key Quantum Chemical Parameters for Corrosion Inhibition Potential

ParameterDescriptionImplication for Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy)Represents the electron-donating ability of the molecule.Higher values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the ability of the molecule to accept electrons.Lower values suggest the molecule can accept electrons from the metal, forming a feedback bond.
ΔE (Energy Gap, ELUMO - EHOMO)A measure of the molecule's reactivity.A smaller energy gap generally implies higher reactivity and potentially better inhibition.
Dipole Moment (μ) Reflects the polarity of the molecule.A higher dipole moment may favor accumulation on the metal surface.

The adsorption of this compound onto a metal surface is expected to occur through the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic ring. The presence of the halogen and nitro substituents would also influence the electron distribution within the molecule, thereby affecting its interaction with the metal surface. Experimental investigations using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy could validate these theoretical predictions and quantify the compound's effectiveness as a corrosion inhibitor.

Scaffold for Developing New Chemical Entities

The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry due to its presence in a multitude of compounds with a wide array of pharmacological activities. nih.govnih.govnih.gov The compound this compound, in particular, serves as a highly versatile foundational structure for the synthesis of novel chemical entities. Its utility stems from the specific arrangement and reactivity of its substituent groups—the chloro, bromo, and nitro groups—attached to the core indazole ring. These functional groups provide multiple reaction points for chemical modification, allowing for the systematic development of a diverse library of derivative compounds.

The planar, aromatic nature of the indazole ring system allows for extensive functionalization and the introduction of various side chains. nih.gov The strategic placement of the halogen and nitro substituents on the this compound scaffold offers chemists precise control over subsequent synthetic transformations. Each of these groups can be targeted with a high degree of selectivity to build molecular complexity and explore the chemical space around the indazole core.

The primary pathways for elaborating this scaffold involve the chemical manipulation of its key functional groups:

The C3-Chloro Group: The chlorine atom at the 3-position of the indazole ring is a key site for modification. chim.it It can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of a wide variety of fragments, including amines, alcohols, and thiols. This position is often targeted for coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which forge new carbon-carbon or carbon-nitrogen bonds, respectively.

The C4-Bromo Group: The bromine atom at the 4-position provides another handle for synthetic diversification. Similar to the chloro group, it is amenable to various cross-coupling reactions. The differential reactivity between the chloro and bromo groups can be exploited to achieve selective, stepwise functionalization of the molecule, enabling the construction of complex substitution patterns that would be difficult to achieve otherwise.

The C5-Nitro Group: The nitro group at the 5-position significantly influences the electronic properties of the indazole ring and presents a unique opportunity for transformation. It can be readily reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. This amino group serves as a crucial anchor point for attaching different pharmacophores or solubilizing groups.

The combination of these reactive sites makes this compound a powerful building block. Researchers can systematically and selectively modify each position to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This methodical approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to optimize a compound for a specific biological target. By generating a series of analogues with variations at the C3, C4, and C5 positions, chemists can systematically probe the requirements for biological activity.

Below is an interactive data table summarizing the potential synthetic transformations for each key functional group on the this compound scaffold.

PositionFunctional GroupPotential ReactionsPurpose of Transformation
C3Chloro (-Cl)Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira CouplingIntroduction of diverse substituents (amines, ethers, alkyl/aryl groups) to explore structure-activity relationships.
C4Bromo (-Br)Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Heck, Stille), Metal-halogen ExchangeAttachment of aryl, heteroaryl, or vinyl groups to extend the molecular framework and modulate biological interactions.
C5Nitro (-NO2)Reduction to Amine (-NH2)Creation of a new reactive site for further derivatization (e.g., amide formation, sulfonylation) to improve properties like solubility or target binding.

This strategic approach to chemical synthesis, starting from a well-defined and highly functionalized scaffold like this compound, is a cornerstone of modern drug discovery and materials science. It provides an efficient pathway to novel compounds with potentially valuable biological or physical properties.

Q & A

Q. What validation criteria ensure reliability of crystallographic data?

  • Methodological Answer : Validate with:
  • Rint (<0.05) for data completeness.
  • GOF (1.0–1.2) for model fit.
  • PLATON checks for missed symmetry and solvent voids.
  • CCDC deposition (e.g., CIF file) for peer validation. Cross-check with powder XRD to confirm phase purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.